molecular formula C20H21BrN4O2S B2752747 N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 476448-81-4

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

Cat. No.: B2752747
CAS No.: 476448-81-4
M. Wt: 461.38
InChI Key: KXWUTKBYBSGADE-UHFFFAOYSA-N
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Description

N-[[5-[(4-Bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide is a synthetic small molecule featuring a 4-ethyl-1,2,4-triazole core, a structure of significant interest in medicinal chemistry and drug discovery. This compound is presented for research use only and is not intended for diagnostic or therapeutic applications. The molecular structure incorporates key pharmacophoric elements, including the 1,2,4-triazole ring, which is known to be associated with a range of biological activities. Substituted 1,2,4-triazoles have been investigated for various pharmaceutical uses, such as modulating intracellular receptors, including as glucocorticoid receptor agonists, and for potential applications in treating metabolic syndromes, type 2 diabetes, and obesity . The design of this particular compound includes a 4-bromobenzylsulfanyl moiety at the 5-position and a 4-methoxybenzamide group linked via a methylene bridge at the 3-position of the triazole ring. This specific arrangement suggests potential for interaction with various biological targets, making it a valuable chemical tool for probing enzyme mechanisms or cellular pathways. While the specific mechanism of action for this compound is an area for ongoing research, its value lies in its structural features. The 1,2,4-triazole scaffold is often explored for its potential antimicrobial, antifungal, and antioxidant properties . The presence of the bromophenyl and methoxybenzamide groups may influence the compound's binding affinity and selectivity, which can be critical for structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop novel probes or as a synthetic intermediate for further chemical functionalization. This product is characterized using advanced analytical techniques to ensure identity and purity, typically including 1 H NMR, 13 C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS), following methodologies standard for such heterocyclic compounds . As with all research chemicals, proper safety protocols must be followed. This product is strictly for non-human research purposes only.

Properties

IUPAC Name

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O2S/c1-3-25-18(12-22-19(26)15-6-10-17(27-2)11-7-15)23-24-20(25)28-13-14-4-8-16(21)9-5-14/h4-11H,3,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWUTKBYBSGADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide typically involves multistep synthetic routes. The process begins with the preparation of the triazole ring, followed by the introduction of the bromobenzyl group and the methoxybenzamide moiety. Common reagents used in these reactions include bromobenzyl chloride, ethyl triazole, and methoxybenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Chemical Reactions Analysis

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

The compound's structure includes a triazole ring and sulfanyl groups, which are known to enhance biological activity. Research has demonstrated that similar triazole derivatives exhibit potent anticancer properties. For instance, compounds with triazole moieties have shown remarkable activity against various human tumor cell lines, including lung, colon, and breast cancers, with low micromolar GI50 values ranging from 1.9 to 3.0 μM .

Antimicrobial Properties

Triazole-containing compounds are also recognized for their antimicrobial activities. The mechanism often involves the inhibition of specific enzymes or pathways in microbial cells. Studies indicate that derivatives of triazole can act as effective agents against a range of pathogens, including bacteria and fungi .

Enzyme Inhibition Studies

The compound can serve as a valuable probe in biological studies aimed at understanding enzyme inhibition mechanisms. Its unique structural features may allow researchers to elucidate interactions between the compound and specific enzymes, potentially leading to the development of new therapeutic agents.

Protein Interactions

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide can also be utilized to study protein interactions within biological systems. Understanding these interactions is crucial for drug design and development as they can reveal insights into cellular processes and disease mechanisms.

Development of Novel Materials

In materials science, compounds like this compound may find applications in developing novel materials with specific properties. The incorporation of triazole rings into polymer matrices could enhance the mechanical strength and thermal stability of materials.

Antioxidant Properties

Some studies suggest that triazole derivatives possess antioxidant properties that can be beneficial in materials science for developing coatings or additives that protect against oxidative degradation .

Summary Table of Applications

Application Area Details
Medicinal Chemistry - Anticancer activity against various human tumor cell lines
- Antimicrobial properties targeting bacteria and fungi
Biological Studies - Enzyme inhibition studies
- Protein interaction analysis
Materials Science - Development of novel materials with enhanced properties
- Potential antioxidant applications

Case Study 1: Anticancer Efficacy

A study involving a series of triazole derivatives showed significant cytotoxic effects on cancer cell lines (HCT-116, HeLa) with IC50 values below 100 μM. The structural modifications similar to those found in this compound were crucial for enhancing anticancer efficacy .

Case Study 2: Antimicrobial Activity

Research on related triazole compounds indicated their effectiveness against resistant bacterial strains. The mechanism involved disrupting cell wall synthesis and inhibiting vital metabolic pathways .

Mechanism of Action

The mechanism of action of N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as acetylcholinesterase and beta-secretase, which are involved in the progression of Alzheimer’s disease. Additionally, it can bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several 1,2,4-triazole derivatives (Table 1). Key differences lie in the substituents at the triazole core and benzamide group:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name (Source) R1 (Triazole) R2 (Sulfanyl Group) R3 (Benzamide/Amide) Molecular Weight (g/mol) Notable Properties/Activity
Target Compound 4-Ethyl 4-Bromophenylmethyl 4-Methoxybenzamide ~483.4 (calculated) High lipophilicity (Br), moderate solubility (OCH₃)
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-3-pyridinylmethylene]acetohydrazide 4-Phenyl 4-Bromophenyl Pyridinylmethylene ~513.3 Potential metal chelation (pyridine)
4-({[5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide 4-Benzyl 4-Fluorophenyl 4-Methoxyphenyl ~555.6 Enhanced solubility (F, OCH₃)
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide 4-Amino Sulfanylidene 4-Methylbenzamide ~291.3 Tautomeric flexibility (NH₂/S=C)

Key Observations:

  • Electronic Effects : The 4-methoxybenzamide group provides electron-donating character, which may stabilize interactions with biological targets compared to electron-withdrawing substituents (e.g., Cl in ) .
Spectral and Crystallographic Data
  • IR Spectroscopy : Absence of C=O bands (~1663–1682 cm⁻¹) confirms triazole formation, consistent with other 1,2,4-triazoles .
  • NMR : Methylenic protons in the sulfanyl group resonate at δ ~4.5–5.0 ppm, similar to analogues in and .
  • Crystallography : While the target compound lacks reported crystal data, derivatives like (R factor = 0.035) demonstrate precise structural confirmation via X-ray diffraction .

Biological Activity

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound can be described by its molecular formula C21H24N4O2S3C_{21}H_{24}N_{4}O_{2}S_{3} and has a molecular weight of 444.6 g/mol. The IUPAC name for this compound is 2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide.

PropertyValue
Molecular FormulaC21H24N4OS3
Molecular Weight444.6 g/mol
IUPAC Name2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
InChI KeyWEIBUHLYIRJZHO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various physiological processes. The triazole ring and the sulfanyl groups are known to influence enzyme inhibition and protein interactions, making it a candidate for antimicrobial and anticancer applications.

Enzyme Inhibition

Research indicates that compounds with triazole structures can inhibit enzymes such as cytochrome P450, which plays a significant role in drug metabolism and synthesis. The presence of the sulfanyl group enhances the binding affinity to these enzymes.

Antimicrobial Activity

Studies have shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, demonstrating notable efficacy in inhibiting growth, which suggests its potential as an antimicrobial agent .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies indicated that it can activate caspases and promote cell cycle arrest in certain cancer cell lines, highlighting its potential as an anticancer therapeutic .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways. It has been observed to downregulate pro-inflammatory cytokines in animal models of inflammation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for both strains, suggesting strong antimicrobial activity.
  • Cancer Cell Line Studies : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

Q & A

Basic: What are the key synthetic steps and characterization methods for this compound?

Answer:
The synthesis typically involves:

  • Reflux conditions to facilitate nucleophilic substitution or cyclization reactions (e.g., attachment of the 4-bromophenylmethylsulfanyl group to the triazole core) .
  • Multi-step purification via recrystallization or column chromatography to isolate intermediates and the final product.
    Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm substituent positions and mass spectrometry to verify molecular weight. Purity is assessed using HPLC or TLC .

Advanced: How can computational methods like DFT enhance the study of this compound?

Answer:
Density Functional Theory (DFT) calculations can:

  • Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or ligand-protein interactions.
  • Validate experimental X-ray crystallographic data by comparing theoretical and observed bond lengths/angles .
  • Model tautomeric equilibria or conformational flexibility of the triazole ring, which may influence biological activity .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy, ethyl, and bromophenyl groups) and carbon backbone.
  • FT-IR : Confirms functional groups like amide C=O stretches (~1650–1700 cm⁻¹) and S–C bonds (~600–700 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula via exact mass analysis .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Perform comparative assays under standardized conditions (e.g., cell lines, concentration ranges).
  • Analyze structure-activity relationships (SAR) to isolate contributions of specific groups (e.g., sulfanyl vs. methoxy).
  • Use molecular docking to assess binding affinity variations caused by crystallographic discrepancies (e.g., triazole ring puckering) .

Basic: What are common synthetic impurities, and how are they mitigated?

Answer:

  • Byproducts from incomplete substitution : Add excess reagents or optimize reaction time/temperature.
  • Oxidation of sulfanyl groups : Conduct reactions under inert atmosphere (N₂/Ar).
  • Purification : Use gradient elution in column chromatography or fractional crystallization .

Advanced: What strategies improve yields in multi-step syntheses?

Answer:

  • Coupling reagent optimization : Use EDCI/HOBt for amide bond formation to reduce racemization.
  • Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclization) while maintaining yield.
  • In situ monitoring : Employ real-time techniques like IR spectroscopy to track reaction progress .

Basic: How to access crystallographic data for structural validation?

Answer:

  • Query the Cambridge Crystallographic Data Centre (CCDC) using deposition numbers (e.g., CCDC-1441403 for related triazoles).
  • Compare unit cell parameters and bond metrics with literature to confirm structural integrity .

Advanced: How to design SAR studies for triazole derivatives?

Answer:

  • Systematic substituent variation : Replace the 4-bromophenyl group with other halogens or electron-withdrawing groups.
  • Biological assays : Test modified compounds against target enzymes (e.g., kinases) to correlate substituent effects with IC₅₀ values.
  • Computational QSAR models : Link structural descriptors (e.g., logP, polar surface area) to activity trends .

Basic: What stability considerations are critical for storage?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the bromophenyl group.
  • Moisture control : Use desiccants to avoid hydrolysis of the amide bond.
  • Temperature : Long-term storage at –20°C in inert solvents (e.g., DMSO) .

Advanced: What is the role of the sulfanyl group in bioactivity?

Answer:

  • Hydrogen bonding : The sulfur atom can act as a weak H-bond acceptor.
  • Redox activity : Participates in thiol-disulfide exchange reactions, relevant to enzyme inhibition.
  • Lipophilicity : Enhances membrane permeability, critical for cellular uptake .

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